molecular formula C18H18FN3O3 B2924756 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-89-4

4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2924756
CAS No.: 2097888-89-4
M. Wt: 343.358
InChI Key: ZJAXKLNNDFXMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetically designed organic compound featuring a piperazin-2-one core scaffold that is N-alkylated by a pyridin-3-yl group at the 1-position and functionalized at the 4-position with a 2-(2-fluorophenoxy)propanoyl moiety. This specific molecular architecture, which incorporates a fluorinated aromatic ether and a pyridine heterocycle, is characteristic of compounds developed for pharmaceutical and biochemical research, particularly as a key intermediate or precursor in the synthesis of more complex molecules . The presence of the piperazinone core and the pyridinyl substituent is a structural motif found in compounds investigated for various biological activities . The fluorine atom on the phenoxy ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and membrane permeability. The ketone and amide functional groups within the piperazinone ring provide potential hydrogen-bonding acceptors and donors, which can be critical for interacting with biological targets. This reagent is provided as a high-purity solid and is intended for use in laboratory research applications only. It is suited for scientists exploring structure-activity relationships in drug discovery, developing novel synthetic methodologies for heterocyclic compounds, or studying the physicochemical properties of fluorinated molecules. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[2-(2-fluorophenoxy)propanoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-13(25-16-7-3-2-6-15(16)19)18(24)21-9-10-22(17(23)12-21)14-5-4-8-20-11-14/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAXKLNNDFXMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a fluorophenoxy group, a propanoyl moiety, and a pyridinylpiperazinone, suggests various applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of intermediate compounds. The general synthetic route includes:

  • Formation of 2-(2-Fluorophenoxy)propanoic acid : This is achieved by reacting 2-fluorophenol with a suitable propanoic acid derivative.
  • Coupling with pyridin-3-ylpiperazine : The resulting intermediate is coupled with pyridin-3-ylpiperazine using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to yield the final product.

This compound's synthesis can be optimized by adjusting reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenoxy group is believed to enhance binding affinity, while the propanoyl and pyridinylpiperazinone moieties contribute to the compound's overall pharmacological profile.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest possible anti-inflammatory effects, although further investigation is needed to confirm these findings.
  • Anticancer Activity : There are indications that it may possess anticancer properties, warranting further exploration in cancer models.

Comparative Analysis

To better understand its biological activity, comparisons can be made with structurally similar compounds:

Compound NameStructural VariationBiological Activity
4-[2-(2-Chlorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-oneChlorine instead of FluorineDifferent reactivity and binding affinity
4-[2-(2-Methylphenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-oneMethyl group instead of FluorineAltered interactions with molecular targets

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy as an enzyme inhibitor. For instance, studies on its interaction with various receptors have shown promising results in terms of binding affinity and selectivity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. Further studies are necessary to establish a comprehensive safety profile.

Future Directions in Research

Ongoing research efforts are focused on elucidating the precise mechanisms of action, optimizing synthetic routes for better yields, and exploring additional therapeutic applications in various disease models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differentiating features:

Compound Name (CAS) Core Structure Substituents Key Differences Biological Activity/Properties Reference
Target Compound Piperazin-2-one 4: 2-(2-Fluorophenoxy)propanoyl
1: Pyridin-3-yl
Reference compound Not explicitly reported (inferred cytotoxic/antiparasitic)
4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one (2097923-70-9) Piperazin-2-one 4: 2-(2,4-Difluorophenyl)acetyl
1: Pyridin-3-yl
2,4-Difluorophenylacetyl vs. 2-fluorophenoxypropanoyl Similar inferred activity; enhanced lipophilicity due to difluoro substitution
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (2093905-71-4) Piperazin-2-one 4: 3-Fluoropyridin-2-yl
1: Methyl
Methyl group at 1-position; fluoropyridyl at 4-position Potential metabolic stability from methyl group; smaller substituent reduces steric hindrance
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Piperazine Acylated chlorophenyl and trifluoromethylphenyl groups Piperazine (non-oxidized) vs. piperazinone core CYP51 inhibitor; anti-T. cruzi activity comparable to posaconazole
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one Piperazine Fluorophenyl, morpholinyl, phenylpyridazinyl Extended heterocyclic system (pyridazinone) Crystallographic data (triclinic system); potential for solid-state stability studies

Key Findings

Substituent Effects on Bioactivity: The 2-fluorophenoxypropanoyl group in the target compound may enhance binding to hydrophobic pockets in enzymes/receptors compared to simpler acetyl groups (e.g., in 2097923-70-9). The phenoxy ether linkage could improve metabolic stability over ester-based analogs .

Cytotoxicity Comparisons: Piperazinone derivatives with chlorophenyl and bromophenyl substituents () showed cytotoxic activity via MTT assays. The target compound’s fluorophenoxy group may reduce toxicity to normal cells compared to halogenated aryl groups .

Antiparasitic Potential: UDO and UDD () inhibit CYP51, a target in Chagas disease.

The target compound’s larger substituents may necessitate formulation optimization for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.